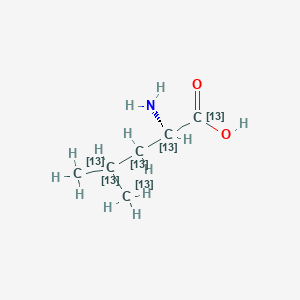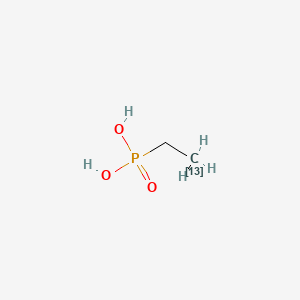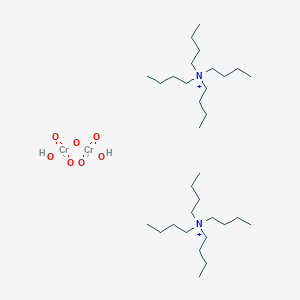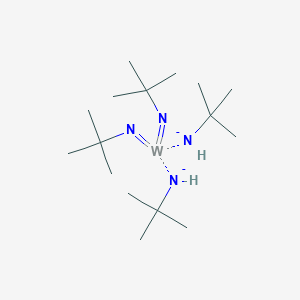
L-Leucine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine-13C6: is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid. The “13C6” label indicates that all six carbon atoms in the leucine molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and protein quantification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Leucine-13C6 is typically synthesized through chemical synthesis methods that incorporate carbon-13 into the leucine molecule. One common approach involves the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually lyophilized to ensure stability and ease of storage.
Analyse Chemischer Reaktionen
Types of Reactions: L-Leucine-13C6 can undergo various chemical reactions, including:
Oxidation: Conversion to keto acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophiles or electrophiles.
Major Products:
Oxidation: Keto acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted leucine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Leucine-13C6 is used in stable isotope labeling for mass spectrometry, enabling precise quantification of proteins and metabolites.
Biology: In biological research, it is used to study metabolic pathways and protein synthesis. The labeled leucine allows for tracking and quantification of protein turnover and metabolic flux.
Medicine: this compound is employed in clinical research to investigate metabolic disorders and muscle wasting diseases. It helps in understanding the role of leucine in muscle protein synthesis and degradation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It aids in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
L-Leucine-13C6 exerts its effects by being incorporated into proteins during synthesis. The labeled carbon atoms allow for tracking and quantification of the leucine molecule within biological systems. The primary molecular targets include enzymes involved in protein synthesis and degradation pathways. The labeled leucine is metabolized similarly to the natural leucine, providing insights into metabolic processes and protein dynamics.
Vergleich Mit ähnlichen Verbindungen
L-Valine-13C5: Another labeled branched-chain amino acid used in similar research applications.
L-Isoleucine-13C6: A labeled isomer of leucine with similar applications in metabolic studies.
L-Lysine-13C6,15N2: A labeled amino acid used in protein quantification and metabolic research.
Uniqueness: L-Leucine-13C6 is unique due to its specific labeling of all six carbon atoms, making it highly useful for detailed metabolic studies. Its role as an essential amino acid also makes it crucial for studying protein synthesis and muscle metabolism.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
137.13 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
ROHFNLRQFUQHCH-IQUPZBQQSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)




![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)

